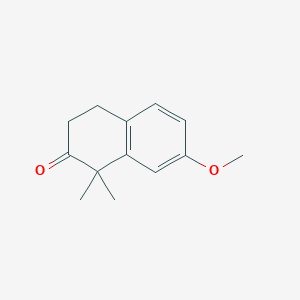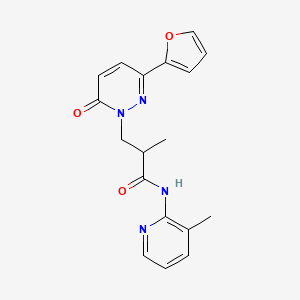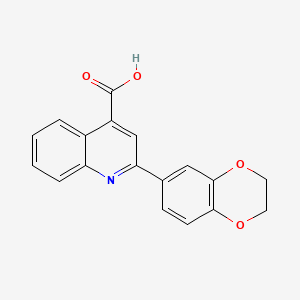![molecular formula C15H16N4O2 B2870827 3-methyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyridazine CAS No. 2034477-10-4](/img/structure/B2870827.png)
3-methyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-methyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyridazine” is a complex organic molecule that features a pyridazinyl group, a pyrrolidinyl group, and a pyridinyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “3-methyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyridazine” typically involves multi-step organic synthesis. The starting materials might include 6-methylpyridazine, pyrrolidine, and 4-pyridinecarboxaldehyde. The synthetic route could involve:
Formation of the pyridazinyl ether: Reacting 6-methylpyridazine with a suitable halogenated pyrrolidine derivative under basic conditions to form the pyridazinyl ether.
Formation of the methanone linkage: Condensation of the pyridazinyl ether with 4-pyridinecarboxaldehyde under acidic or basic conditions to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
The compound “3-methyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyridazine” can undergo various chemical reactions, including:
Oxidation: The pyridazinyl and pyridinyl groups can be oxidized under strong oxidizing conditions.
Reduction: The methanone group can be reduced to a methanol group using reducing agents like sodium borohydride.
Substitution: The pyrrolidinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized derivatives of the pyridazinyl and pyridinyl groups.
Reduction: Reduced methanol derivative.
Substitution: Substituted pyrrolidinyl derivatives.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine
The compound could be investigated for its potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of “3-methyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyridazine” would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (6-Methylpyridazin-3-yl)methanamine dihydrochloride
- Ethyl 4-(6-methylpyridazin-3-yl)oxybenzoate
- [3-(6-methylpyridazin-3-yl)phenyl]methanol
Uniqueness
The uniqueness of “3-methyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyridazine” lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Propriétés
IUPAC Name |
[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-11-2-3-14(18-17-11)21-13-6-9-19(10-13)15(20)12-4-7-16-8-5-12/h2-5,7-8,13H,6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDZPCCYMNXNIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
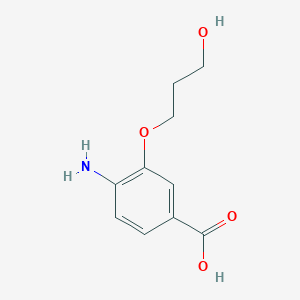
![N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2870746.png)
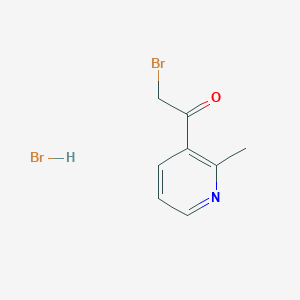
![4-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxamide](/img/structure/B2870748.png)
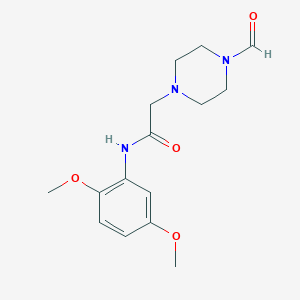
![N-[(furan-2-yl)methyl]-2-{[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2870751.png)
![2-(4-chlorophenyl)-N-(3-ethoxypropyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2870752.png)
![[2-[(4-Methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2870753.png)
![2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2870757.png)
![N-(4-nitrophenyl)-2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2870758.png)
![1-[(4-Bromo-3-fluorophenyl)methyl]pyrazole-4-sulfonyl chloride](/img/structure/B2870759.png)
